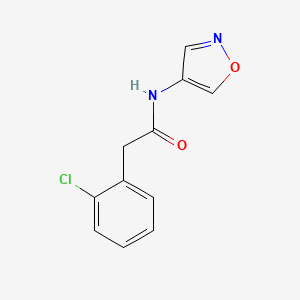

2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

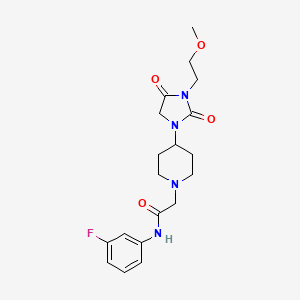

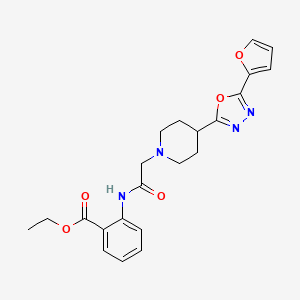

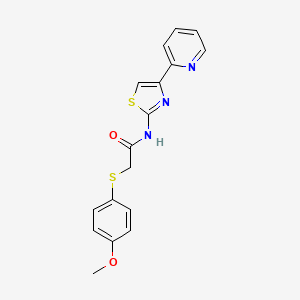

The compound "2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chlorophenyl and acetamide groups have been synthesized and evaluated for various biological activities, including antioxidant, anticonvulsant, antibacterial, and enzyme inhibition properties. These compounds are characterized by the presence of a chlorophenyl moiety, an acetamide linkage, and various heterocyclic structures such as benzimidazole, benzoxazole, quinazolin, oxadiazole, and thiazole rings .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic precursors such as chlorophenoxyacetic acid, which is then transformed through esterification, hydrazide formation, and subsequent cyclization to form the desired heterocyclic core . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the formation of an oxadiazole ring followed by thiol substitution . Similarly, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide describes a method for preparing a benzoxazole derivative, which is a precursor for further substitution reactions .

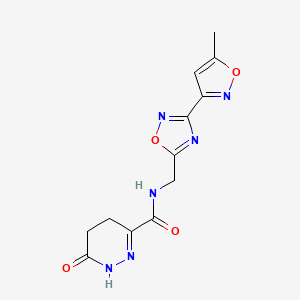

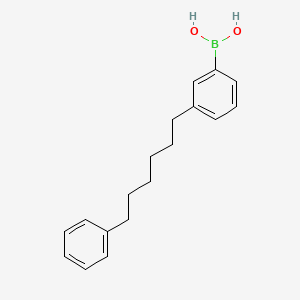

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also employed to elucidate the crystal structure, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the chloromethyl group in benzoxazole derivatives serves as a reactive site for nucleophilic substitution reactions . The presence of an acetamide group is also significant, as it plays a pharmacophore role in the manifestation of biological activities such as anticonvulsant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are determined by their molecular structure. The presence of chloro and nitro groups can lead to solvatochromic effects, where the compound's color changes with the polarity of the solvent . The optical properties are investigated using UV-vis spectrophotometry, and theoretical calculations such as time-dependent DFT are used to predict the behavior of these compounds in different environments .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Application: Compounds similar to 2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide have been evaluated as corrosion inhibitors. In a study, alkylsulfanyl-N-(pyridin-2-yl) acetamide derivatives, which are structurally related, were synthesized and tested for their efficiency in preventing corrosion in steel, particularly in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Molecular Structure and Interactions

- Application: The crystal structure and molecular interactions of related acetamide compounds have been explored. For instance, studies on compounds like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide provide insights into the orientation of molecular rings and intermolecular interactions, which are crucial for understanding the properties and applications of these compounds (Saravanan et al., 2016).

Nonlinear Optical Properties

- Application: Acetamide derivatives have been studied for their nonlinear optical properties, which are essential for applications in photonic devices. For example, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide has been investigated for its potential in optical switches, modulators, and other optical energy applications (Castro et al., 2017).

Antibacterial Activity

- Application: Some acetamide derivatives exhibit potential antibacterial activity. For instance, specific derivatives have shown moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Desai et al., 2008).

Herbicidal Activities

- Application: Certain isoxazolyloxy acetamide derivatives, closely related to the compound , have been synthesized and assessed for their herbicidal activities against upland field plants. These studies are crucial in developing new agrochemicals (Kai et al., 1998).

Antitumor Activity

- Application: Research has been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure, to evaluate their potential antitumor activity. These studies contribute to the development of new anticancer drugs (Yurttaş et al., 2015).

Antiviral and Antiapoptotic Effects

- Application: Anilidoquinoline derivatives, which are structurally similar, have been synthesized and evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-(1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-4-2-1-3-8(10)5-11(15)14-9-6-13-16-7-9/h1-4,6-7H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSQOVDFQSYBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CON=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)